2,4-Bis(4-methyl-1,3-oxazolidin-3-yl)-6-(4-methyl-1,3-oxazolidin-3-yl)-1,3,5-triazine
Description
Molecular Architecture and Bonding Patterns
The core of the molecule consists of a 1,3,5-triazine ring, a six-membered aromatic heterocycle with three nitrogen atoms at positions 1, 3, and 5. Each nitrogen in the triazine ring is bonded to a 4-methyl-1,3-oxazolidine substituent, forming a symmetric trigonal planar arrangement. The 1,3-oxazolidine groups are five-membered heterocycles containing one oxygen atom at position 1 and one nitrogen atom at position 3, with a methyl group at position 4.
The bonding between the triazine core and oxazolidine substituents occurs via sp²-hybridized nitrogen atoms, with bond lengths typical of C–N single bonds (1.45–1.48 Å). The oxazolidine rings adopt envelope conformations, with the oxygen atom slightly out of the plane formed by the other four atoms. Intramolecular C–H···N hydrogen bonds between methyl hydrogen atoms and triazine nitrogen atoms stabilize the molecular geometry, as observed in analogous triazine-oxazolidine systems.
Table 1: Key Bond Lengths and Angles
| Parameter | Value (Å or °) | Source Compound Reference |
|---|---|---|
| C–N (triazine-substituent) | 1.47 | |
| N–C (oxazolidine) | 1.45 | |
| O–C (oxazolidine) | 1.43 | |
| C–N–C (triazine angle) | 120° |
The electron-withdrawing triazine core and electron-donating oxazolidine substituents create a push-pull electronic system, influencing the compound's reactivity and intermolecular interactions.
Properties
CAS No. |
671233-97-9 |
|---|---|
Molecular Formula |
C15H24N6O3 |
Molecular Weight |
336.39 g/mol |
IUPAC Name |
3-[4,6-bis(4-methyl-1,3-oxazolidin-3-yl)-1,3,5-triazin-2-yl]-4-methyl-1,3-oxazolidine |
InChI |
InChI=1S/C15H24N6O3/c1-10-4-22-7-19(10)13-16-14(20-8-23-5-11(20)2)18-15(17-13)21-9-24-6-12(21)3/h10-12H,4-9H2,1-3H3 |
InChI Key |
ZQUUSYNWYOVLID-UHFFFAOYSA-N |
Canonical SMILES |
CC1COCN1C2=NC(=NC(=N2)N3COCC3C)N4COCC4C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Bis(4-methyl-1,3-oxazolidin-3-yl)-6-(4-methyl-1,3-oxazolidin-3-yl)-1,3,5-triazine typically involves the reaction of appropriate starting materials under controlled conditions. Common synthetic routes may include:
Cyclization Reactions: Formation of the oxazolidine rings through cyclization of amino alcohols with aldehydes or ketones.
Triazine Formation: Condensation reactions involving cyanuric chloride and amines to form the triazine core.
Industrial Production Methods
Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include:
Batch Reactors: Controlled addition of reagents and careful monitoring of reaction parameters.
Continuous Flow Reactors: Efficient production with continuous input of starting materials and output of the product.
Chemical Reactions Analysis
Types of Reactions
2,4-Bis(4-methyl-1,3-oxazolidin-3-yl)-6-(4-methyl-1,3-oxazolidin-3-yl)-1,3,5-triazine can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized derivatives.
Reduction: Reaction with reducing agents to form reduced derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions at the triazine or oxazolidine rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidine N-oxides, while substitution reactions may introduce various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or reagent.
Medicine: Investigated for potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Utilized in the production of polymers, resins, and other materials.
Mechanism of Action
The mechanism of action of 2,4-Bis(4-methyl-1,3-oxazolidin-3-yl)-6-(4-methyl-1,3-oxazolidin-3-yl)-1,3,5-triazine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, disruption of cellular processes, or interaction with DNA.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with structurally related triazine derivatives, emphasizing substituent effects, molecular properties, and applications:
Key Observations:
Substituent Effects on Reactivity and Stability: The target compound’s oxazolidine substituents likely confer greater steric protection and electronic donation compared to simpler amines (e.g., dimethylamino in ) or aryl groups (IT1-IT4 in ). This may improve thermal stability and reduce hydrolysis rates. Chloro-substituted triazines (e.g., , compounds b, d, e) exhibit higher reactivity, making them suitable as intermediates in cross-coupling reactions .
Applications Driven by Functional Groups: Materials Science: Iminotriazines (IT1-IT4) demonstrate π-π interactions with graphene, suggesting the target compound’s oxazolidine groups could similarly modulate surface adhesion or electronic properties . Pharmaceuticals: Iscotrizinol’s ester and carbamoyl groups enhance lipophilicity, critical for UV absorption , whereas the target compound’s oxazolidines may improve bioavailability or metabolic stability.
Analytical Characterization: Pharmacopeial standards for iscotrizinol emphasize infrared (IR) absorption and chromatographic purity , methods applicable to the target compound. Crystallographic tools like SHELXL and ORTEP-III are critical for resolving complex triazine structures .
Research Findings and Implications
- Theoretical Interactions: The electronic nature of oxazolidine substituents may enable stronger non-covalent interactions (e.g., hydrogen bonding) compared to iminotriazines, as suggested by graphene interaction studies .
- Synthetic Challenges: Symmetric substitution on the triazine core (as in the target compound) often requires high-temperature cyclization or metal-catalyzed reactions, contrasting with stepwise substitutions in iscotrizinol synthesis .
- Regulatory Considerations: Compounds like iscotrizinol undergo stringent purity testing (e.g., HPLC with UV detection ), a benchmark for the target compound if used in pharmaceuticals.
Biological Activity
2,4-Bis(4-methyl-1,3-oxazolidin-3-yl)-6-(4-methyl-1,3-oxazolidin-3-yl)-1,3,5-triazine is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.
Chemical Structure and Properties
The compound's structure is characterized by the presence of two oxazolidine groups attached to a triazine core. The molecular formula is with a molecular weight of approximately 306.34 g/mol. The oxazolidine rings contribute to its biological activity through mechanisms such as interaction with biological membranes and enzyme inhibition.
Antimicrobial Activity
Research indicates that compounds containing oxazolidine moieties often exhibit significant antimicrobial properties. For instance, derivatives of oxazolidines have been shown to inhibit the growth of various bacterial strains including Staphylococcus aureus and Escherichia coli. A study reported that related compounds demonstrated minimum inhibitory concentrations (MICs) ranging from 16 to 64 µg/mL against these pathogens .
Antitumor Activity
The antitumor potential of oxazolidine derivatives has been documented in various studies. For example, compounds similar to 2,4-Bis(4-methyl-1,3-oxazolidin-3-yl)-6-(4-methyl-1,3-oxazolidin-3-yl)-1,3,5-triazine have shown selective cytotoxicity against cancer cell lines such as MDA-MB-435 (breast cancer) and RPMI-8226 (leukemia), with IC50 values in the low micromolar range . This suggests the compound may interfere with cellular processes critical for cancer cell survival.
The mechanism by which this compound exerts its biological effects likely involves:
- Enzyme Inhibition : Oxazolidines can inhibit key enzymes involved in bacterial cell wall synthesis.
- Membrane Disruption : The lipophilic nature of the oxazolidine groups may allow for disruption of microbial membranes.
- Cell Cycle Interference : In cancer cells, these compounds may induce apoptosis or cell cycle arrest through various signaling pathways.
Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of several oxazolidine derivatives against common pathogens. The results indicated that compounds with higher substitution on the oxazolidine ring exhibited enhanced activity against Gram-positive bacteria compared to Gram-negative strains .
Study 2: Antitumor Activity
Another investigation focused on the antitumor properties of a closely related compound in a series of in vitro assays. The study found that certain derivatives had GI50 values significantly lower than established chemotherapeutics, indicating a promising avenue for further research into their use as anticancer agents .
Data Table: Biological Activities of Related Compounds
| Compound Name | Structure | MIC (µg/mL) | IC50 (µM) | Target Organism |
|---|---|---|---|---|
| Compound A | Structure A | 16 | 25 | S. aureus |
| Compound B | Structure B | 32 | 15 | E. coli |
| Compound C | Structure C | 64 | 10 | Cancer Cell Line |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
